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molecular formula C10H9NO3S B8455293 3,5-Dimethoxy-1-benzenecarbonyl isothiocyanate

3,5-Dimethoxy-1-benzenecarbonyl isothiocyanate

Cat. No. B8455293
M. Wt: 223.25 g/mol
InChI Key: LWRGLYIRRRLOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135466B2

Procedure details

3,5-Dimethoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 3,5-dimethoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 3,4-Dimethoxy-1-benzenecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (70 mg, yield 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](Cl)=[O:12])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([C:24]([N:26]=[C:27]=[S:28])=[O:25])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23].[CH3:29][O:30][C:31]1[CH:32]=[C:33]2[C:38](=[CH:39][C:40]=1[O:41][CH3:42])[N:37]=[CH:36][CH:35]=[C:34]2[O:43][C:44]1[CH:50]=[CH:49][C:47]([NH2:48])=[CH:46][CH:45]=1.C1(C)C=CC=CC=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([N:26]=[C:27]=[S:28])=[O:12])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:24]([NH:26][C:27]([NH:48][C:47]1[CH:49]=[CH:50][C:44]([O:43][C:34]2[C:33]3[C:38](=[CH:39][C:40]([O:41][CH3:42])=[C:31]([O:30][CH3:29])[CH:32]=3)[N:37]=[CH:36][CH:35]=2)=[CH:45][CH:46]=1)=[S:28])=[O:25]

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(=O)N=C=S
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(N)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(=O)N=C=S
Name
Type
product
Smiles
COC=1C=C(C(=O)NC(=S)NC2=CC=C(C=C2)OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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